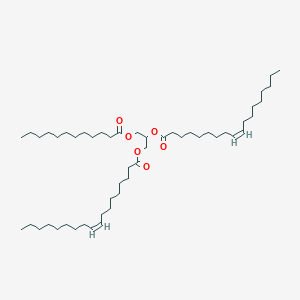

1,2-Dioleoyl-3-lauroyl-rac-glycerol

Description

Properties

IUPAC Name |

[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H94O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h23-26,48H,4-22,27-47H2,1-3H3/b25-23-,26-24- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWUGKDDADDDHD-YPAXQUSRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H94O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303607 | |

| Record name | Glyceryl 1,2-dioleate 3-laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

803.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4016-52-8 | |

| Record name | Glyceryl 1,2-dioleate 3-laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,2-dioleate 3-laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dioleoyl-3-lauroyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-lauroyl-rac-glycerol is a mixed triacylglycerol (TAG), a type of lipid molecule composed of a glycerol (B35011) backbone esterified with two oleic acid molecules and one lauric acid molecule. The "rac" in its name indicates that it is a racemic mixture, meaning it contains both possible stereoisomers at the central carbon of the glycerol backbone. This specific triglyceride is of interest to researchers in various fields, including nutrition, lipidomics, and drug delivery, due to its presence in natural sources and its unique physicochemical properties.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and purification methods, analytical techniques, and known biological roles and signaling pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅₁H₉₄O₆ | Vendor Data |

| Molecular Weight | 803.3 g/mol | Vendor Data |

| CAS Number | 4016-52-8 | Vendor Data |

| Appearance | Viscous liquid or semi-solid at room temperature | |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. Less soluble in water. | |

| Synonyms | Glyceryl 1,2-dioleate 3-laurate, 1,2-Olein-3-Laurin, TG(18:1/18:1/12:0) | Vendor Data |

Synthesis and Purification

Experimental Protocol: Enzymatic Synthesis

This protocol describes a two-step lipase-catalyzed synthesis. Lipases are enzymes that can catalyze the esterification of fatty acids to a glycerol backbone with high specificity.

Materials:

-

Glycerol

-

Oleic Acid

-

Lauric Acid

-

Immobilized sn-1,3 specific lipase (B570770) (e.g., from Rhizomucor miehei)

-

Molecular sieves

-

Hexane (or other suitable organic solvent)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)

Procedure:

-

Esterification of Glycerol with Oleic Acid: In a round-bottom flask, combine glycerol and two molar equivalents of oleic acid in a suitable organic solvent like hexane. Add an immobilized sn-1,3 specific lipase and molecular sieves to remove water produced during the reaction. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with constant stirring for a specified period (e.g., 24-48 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the formation of 1,2-dioleoyl-rac-glycerol (B53251).

-

Purification of 1,2-dioleoyl-rac-glycerol: Once the reaction is complete, the lipase is removed by filtration. The solvent is evaporated under reduced pressure. The resulting mixture is then purified by silica gel column chromatography to isolate the 1,2-dioleoyl-rac-glycerol.

-

Esterification with Lauric Acid: The purified 1,2-dioleoyl-rac-glycerol is then reacted with one molar equivalent of lauric acid in the presence of a non-specific lipase or a chemical catalyst. The reaction conditions are similar to the first step.

-

Final Purification: The final product, this compound, is purified from the reaction mixture using preparative high-performance liquid chromatography (HPLC).

Caption: Workflow for the enzymatic synthesis of this compound.

Analytical Methodology

The analysis of specific triglycerides like this compound from complex lipid mixtures, such as those found in human milk or date seed oil, requires advanced chromatographic and mass spectrometric techniques.

Experimental Protocol: HPLC-MS for Triglyceride Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

C18 reversed-phase HPLC column

Reagents:

-

Acetonitrile (HPLC grade)

-

Isopropanol (HPLC grade)

-

Methanol (HPLC grade)

-

Chloroform

-

Ammonium formate

-

Formic acid

-

This compound standard

-

Internal standard (e.g., a 13C-labeled version of the analyte)

Procedure:

-

Sample Preparation:

-

For oil samples (e.g., date seed oil), dissolve a known amount in a suitable solvent mixture (e.g., methanol/chloroform).

-

For biological samples (e.g., human milk), perform a lipid extraction using a method such as the Folch or Bligh-Dyer extraction.

-

Add a known amount of the internal standard to the sample.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

HPLC Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the triglycerides using a gradient of mobile phases. A typical gradient might start with a higher polarity solvent (e.g., acetonitrile) and gradually increase the proportion of a lower polarity solvent (e.g., isopropanol).

-

-

MS Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Set the mass spectrometer to operate in a positive ion mode to detect the ammoniated adducts of the triglycerides.

-

Acquire data in full scan mode to identify the molecular ions of the triglycerides and in tandem MS (MS/MS) mode to confirm their structure by fragmentation.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time and mass-to-charge ratio with the pure standard.

-

Quantify the amount of the triglyceride in the sample by comparing the peak area of the analyte to that of the internal standard.

-

Caption: General workflow for the analysis of triglycerides by HPLC-MS.

Biological Role and Signaling Pathways

The specific biological roles and signaling pathways of this compound have not been extensively studied. However, as a triglyceride, it is involved in the general pathways of lipid metabolism. Triglycerides are the main form of energy storage in the body and are transported in the blood via lipoproteins.

Upon ingestion, triglycerides are hydrolyzed by lipases in the digestive tract into fatty acids and monoacylglycerols, which are then absorbed by the intestinal cells. Inside these cells, they are re-esterified back into triglycerides and packaged into chylomicrons for transport into the lymphatic system and then into the bloodstream.

In target tissues, such as adipose tissue and muscle, triglycerides are again hydrolyzed by lipoprotein lipase, and the released fatty acids are taken up by the cells for energy production or storage.

While the specific signaling functions of this compound are unknown, triglycerides and their breakdown products, diacylglycerols and fatty acids, are known to act as signaling molecules in various cellular processes. For instance, diacylglycerols are second messengers that can activate protein kinase C (PKC), a family of enzymes involved in a wide range of cellular functions, including cell growth, differentiation, and apoptosis.

The diagram below illustrates the general pathway of triglyceride metabolism. The specific involvement of this compound in these pathways is an area for future research.

Caption: General overview of triglyceride metabolism and signaling.

Applications

This compound, as a specific mixed-acid triglyceride, has several potential applications in research and development:

-

Lipidomics Standard: Due to its defined structure, it can be used as a standard for the identification and quantification of triglycerides in complex biological samples. Its 13C-labeled version is particularly useful as an internal standard in mass spectrometry-based lipidomics.

-

Drug Delivery: Triglycerides are components of lipid-based drug delivery systems, such as lipid nanoparticles and emulsions. The specific fatty acid composition of this compound could be explored for its influence on drug solubility, stability, and release characteristics.

-

Nutritional Science: As a component of human milk and certain vegetable oils, studying the metabolic fate and biological effects of this specific triglyceride can provide insights into its nutritional significance.

-

Model Membrane Studies: The physicochemical properties of this mixed-acid triglyceride can be investigated in model membrane systems to understand its impact on membrane structure and function.

Conclusion

This compound is a specific mixed-acid triglyceride with relevance in various scientific disciplines. While its physicochemical properties and analytical methodologies are relatively well-understood, its specific biological roles and involvement in signaling pathways remain largely unexplored. This presents an opportunity for future research to elucidate the unique functions of this and other specific triglyceride molecules. The detailed protocols and information provided in this guide aim to support researchers and professionals in their investigations of this intriguing lipid molecule.

1,2-Dioleoyl-3-lauroyl-rac-glycerol chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-lauroyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and one lauric acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1][2] As a specific molecular species of triglyceride, its chemical and physical properties, as well as its biological roles, are of interest in various fields including lipidomics, nutritional science, and pharmacology. This technical guide provides a comprehensive overview of the known chemical properties, relevant experimental protocols, and potential biological significance of this compound.

Chemical and Physical Properties

Core Chemical Data

| Property | Value | Source |

| Chemical Formula | C₅₁H₉₄O₆ | [1][2] |

| Molecular Weight | 803.3 g/mol | [1][2] |

| CAS Number | 4016-52-8 | [1][2] |

| Synonyms | 1,2-Olein-3-Laurin, TG(18:1/18:1/12:0) | [1][2] |

| Physical State | Oil | [1][2] |

Solubility

| Solvent | Solubility | Source |

| Chloroform | Slightly soluble | [2] |

| DMF | 10 mg/ml | [2] |

| Ethanol | 10 mg/ml | [2] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [2] |

Experimental Protocols

Synthesis of Mixed-Acid Triglycerides (General Protocol)

A general method for the synthesis of mixed-acid triglycerides such as this compound involves a two-step enzymatic process. This approach offers high specificity and milder reaction conditions compared to chemical synthesis.

Step 1: Ethanolysis of a Triglyceride Precursor

This step aims to produce 2-monoacylglycerols (2-MAGs) from a starting triglyceride rich in the desired fatty acid for the sn-2 position (in this case, oleic acid).

-

Materials:

-

Triglyceride source rich in oleic acid (e.g., high-oleic sunflower oil)

-

Dry ethanol

-

sn-1,3 specific lipase (B570770) (e.g., from Rhizomucor miehei)

-

n-Hexane

-

-

Procedure:

-

Mix the triglyceride source with dry ethanol.

-

Add the sn-1,3 specific lipase to the mixture. This enzyme will specifically hydrolyze the fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 fatty acid intact.

-

Incubate the reaction under controlled temperature and stirring until a significant amount of 2-monoacylglycerol is formed.

-

Stop the reaction and separate the 2-monoacylglycerol. This can be achieved by a two-phase extraction with n-hexane and a water:ethanol mixture. The 2-monoacylglycerols will be in the n-hexane phase.

-

Evaporate the n-hexane to obtain the purified 2-monooleoylglycerol.

-

Step 2: Esterification with Lauric Acid

This step involves the esterification of the 2-monooleoylglycerol with lauric acid at the sn-1 and sn-3 positions.

-

Materials:

-

2-monooleoylglycerol (from Step 1)

-

Lauric acid

-

sn-1,3 specific lipase

-

-

Procedure:

-

Mix the 2-monooleoylglycerol with an excess of lauric acid.

-

Add the sn-1,3 specific lipase. The enzyme will catalyze the esterification of lauric acid to the free hydroxyl groups at the sn-1 and sn-3 positions.

-

Incubate the reaction until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purify the resulting 1,3-dilauroyl-2-oleoyl-glycerol using column chromatography.

-

Analysis of this compound

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the separation and quantification of triglyceride molecular species.

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an organic modifier like acetone (B3395972) or isopropanol (B130326) is commonly used.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting triglycerides, which lack strong UV chromophores.

-

General Procedure:

-

Dissolve the sample in a suitable solvent such as a mixture of acetonitrile and dichloromethane.

-

Inject the sample into the HPLC system.

-

Elute the triglycerides using a programmed gradient of the mobile phase.

-

Detect the separated triglycerides using ELSD or MS.

-

Quantify the target triglyceride by comparing its peak area to that of a known standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is typically used to analyze the fatty acid composition of triglycerides after converting them to their more volatile fatty acid methyl esters (FAMEs).

-

Derivatization (Transesterification):

-

React the triglyceride sample with a reagent like methanolic HCl or BF₃-methanol.

-

This reaction cleaves the fatty acids from the glycerol backbone and converts them to FAMEs.

-

Extract the FAMEs with a nonpolar solvent like hexane.

-

-

GC-MS Analysis:

-

Inject the FAMEs solution into the GC-MS system.

-

Separate the FAMEs on a suitable capillary column (e.g., a polar column for separating FAMEs).

-

Identify the individual FAMEs based on their retention times and mass spectra.

-

Quantify the relative amounts of each fatty acid to determine the composition of the original triglyceride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can provide detailed structural information about triglycerides.

-

¹H NMR: Can be used to determine the relative amounts of saturated, monounsaturated, and polyunsaturated fatty acids in a triglyceride mixture.

-

¹³C NMR: Provides information on the specific fatty acids present and their positions on the glycerol backbone. The use of a relaxation agent like Cr(acac)₃ can aid in obtaining quantitative ¹³C NMR spectra.[3]

Biological Significance and Signaling Pathways

Direct experimental evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, its structural similarity to 1,2-diacylglycerols (DAGs), which are crucial second messengers, suggests potential biological activity. 1,2-Dioleoyl-sn-glycerol, a closely related molecule, is a known activator of Protein Kinase C (PKC).[4]

The Diacylglycerol (DAG) / Protein Kinase C (PKC) Signaling Pathway

Extracellular signals, such as hormones or neurotransmitters, can lead to the activation of phospholipase C (PLC) at the cell membrane. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺ concentration, recruits and activates members of the Protein Kinase C (PKC) family of serine/threonine kinases.[5]

Activated PKC then phosphorylates a wide range of downstream target proteins, leading to a cascade of cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.[6] Given that this compound contains a 1,2-dioleoyl-glycerol moiety, it is plausible that it could interact with and potentially modulate the activity of PKC or other DAG-binding proteins.

Caption: The Diacylglycerol/Protein Kinase C signaling cascade.

Conclusion

This compound is a specific mixed-acid triglyceride with defined chemical properties. While detailed experimental data on its physical characteristics are sparse, its behavior can be estimated based on the properties of similar lipids. Standardized protocols for the synthesis and analysis of triglycerides are applicable to this molecule. Although its direct role in cell signaling has not been elucidated, its structural relationship to the second messenger diacylglycerol suggests a potential for interaction with key signaling proteins like Protein Kinase C, warranting further investigation by researchers in lipid biology and drug development.

References

- 1. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. research.bangor.ac.uk [research.bangor.ac.uk]

- 4. lcms.cz [lcms.cz]

- 5. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of TG(18:1/18:1/12:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical characteristics of the triglyceride TG(18:1/18:1/12:0), also known as 1,2-dioleoyl-3-lauroyl-glycerol. This mixed-acid triglyceride, containing two oleic acid chains (18:1) and one lauric acid chain (12:0), is of interest in various fields, including lipid biochemistry, food science, and pharmaceutical sciences. This document summarizes its key physical properties, details relevant experimental methodologies for their determination, and provides a visualization of its biosynthesis pathway.

Core Physical Characteristics

Limited specific experimental data for TG(18:1/18:1/12:0) is available in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| Synonyms | 1,2-Olein-3-laurin; TG(18:1/18:1/12:0) | [1] |

| Molecular Formula | C₅₁H₉₄O₆ | [1] |

| Molecular Weight | 804.3 g/mol (unlabeled), 806.3 g/mol (¹³C₃ labeled) | [1] |

| Melting Point | Not Available. The melting point of mixed-acid triglycerides is influenced by the constituent fatty acids and their positions on the glycerol (B35011) backbone, as well as polymorphic forms.[2][3] | |

| Boiling Point | Not Available. Triglycerides generally have high boiling points and tend to decompose at elevated temperatures.[4][5] | |

| Density | Not Available. | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol.[1] Generally, triglycerides are soluble in non-polar organic solvents and insoluble in water.[6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of TG(18:1/18:1/12:0) are not explicitly available. However, standard methodologies for lipid analysis can be applied.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for determining the thermal transition properties of lipids, including melting and crystallization points.[7][8]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of TG(18:1/18:1/12:0) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

-

Thermal Program:

-

The sample is typically cooled to a low temperature (e.g., -50 °C) to ensure complete crystallization.

-

The sample is then heated at a controlled rate (e.g., 5-10 °C/min) to a temperature above its expected melting range.

-

A flow of inert gas (e.g., nitrogen) is maintained throughout the experiment to prevent oxidation.

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram. Multiple peaks may be observed due to polymorphism.[2]

Determination of Density by Pycnometry

A pycnometer is used for the precise determination of the density of liquids and solids.[9][10][11]

Methodology:

-

Calibration: The exact volume of the pycnometer is determined by weighing it empty and then filled with a reference liquid of known density (e.g., distilled water) at a constant temperature.

-

Sample Measurement:

-

The pycnometer is filled with the molten TG(18:1/18:1/12:0) at a temperature where it is in a stable liquid state.

-

Care is taken to avoid the presence of air bubbles.

-

The pycnometer is brought to the desired measurement temperature in a thermostatic bath.

-

Excess liquid is removed, and the pycnometer is carefully cleaned and weighed.

-

-

Calculation: The density is calculated by dividing the mass of the triglyceride by the calibrated volume of the pycnometer.

Determination of Solubility

The equilibrium solubility of TG(18:1/18:1/12:0) in various solvents can be determined using the shake-flask method.[12]

Methodology:

-

Sample Preparation: An excess amount of TG(18:1/18:1/12:0) is added to a series of vials containing different organic solvents.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or rotator for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The vials are centrifuged to separate the undissolved solute from the saturated solvent.

-

Quantification: An aliquot of the supernatant is carefully removed and the concentration of the dissolved triglyceride is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Mandatory Visualization

De Novo Triacylglycerol Biosynthesis Pathway

Triglycerides are synthesized in the endoplasmic reticulum through the "de novo" or phosphatidic acid pathway. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone.

Caption: De Novo pathway for triacylglycerol synthesis.

Experimental Workflow for Melting Point Determination by DSC

The following diagram illustrates the typical workflow for determining the melting point of a triglyceride using Differential Scanning Calorimetry.

References

- 1. Human Metabolome Database: Showing metabocard for TG(18:1(11Z)/18:1(11Z)/18:1(11Z)) (HMDB0049261) [hmdb.ca]

- 2. Making sure you're not a bot! [savearchive.zbw.eu]

- 3. mdpi.com [mdpi.com]

- 4. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isarpublisher.com [isarpublisher.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. scribd.com [scribd.com]

- 12. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1,2-Dioleoyl-3-lauroyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of the triacylglycerol (TAG), 1,2-Dioleoyl-3-lauroyl-rac-glycerol. The following sections detail the experimental workflows, from sample preparation to instrumental analysis and data interpretation, utilizing modern mass spectrometry and nuclear magnetic resonance spectroscopy techniques.

Introduction

Triacylglycerols (TAGs) are the primary components of fats and oils, consisting of a glycerol (B35011) backbone esterified to three fatty acids. The specific fatty acids and their positional distribution on the glycerol moiety (sn-1, sn-2, and sn-3) define the physicochemical and biological properties of the TAG. Consequently, the precise structural elucidation of TAGs is crucial in various fields, including nutrition, food science, and pharmaceutical development. This guide focuses on the analytical workflow for determining the structure of a specific mixed-acid TAG, this compound.

Experimental Workflow Overview

The structural elucidation of this compound involves a multi-step process that begins with the isolation of the lipid from its matrix, followed by analysis using complementary spectroscopic techniques to determine its molecular weight, fatty acid composition, and the positional distribution of the fatty acyl chains.

A Comprehensive Guide to the Synthesis of 1,2-Dioleoyl-3-lauroyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a strategic pathway for the chemical synthesis of the mixed-acid triglyceride, 1,2-Dioleoyl-3-lauroyl-rac-glycerol. This structured lipid, with oleic acid at the sn-1 and sn-2 positions and lauric acid at the sn-3 position, is of significant interest in various research and development fields, including drug delivery systems and nutritional science. This document provides a detailed, multi-step synthesis protocol, quantitative data for analogous reactions, and visual representations of the synthesis workflow to aid in the successful laboratory preparation of this target molecule.

Synthesis Strategy: A Regiospecific Approach

The synthesis of a structurally defined mixed-acid triglyceride such as this compound necessitates a regiospecific approach to ensure the precise placement of the different fatty acid moieties on the glycerol (B35011) backbone. A direct, one-pot esterification of glycerol with a mixture of oleic and lauric acids would result in a random distribution of these fatty acids, yielding a complex mixture of different triglycerides.

Therefore, a multi-step strategy involving the use of a protecting group is employed. This strategy ensures that the hydroxyl groups of the glycerol backbone are selectively acylated in a controlled sequence. The chosen pathway involves four key stages:

-

Protection of the sn-3 Hydroxyl Group of Glycerol: The synthesis commences with the protection of the primary hydroxyl group at the sn-3 position of a glycerol derivative. The benzyl (B1604629) group is a commonly used and effective protecting group for this purpose due to its relative stability under the conditions of the subsequent acylation steps and the well-established methods for its removal.

-

Diacylation of the sn-1 and sn-2 Positions: With the sn-3 position blocked, the free hydroxyl groups at the sn-1 and sn-2 positions are then acylated with oleic acid. For efficient and high-yield esterification, oleoyl (B10858665) chloride is the preferred acylating agent.

-

Deprotection of the sn-3 Hydroxyl Group: Following the successful diacylation of the sn-1 and sn-2 positions, the benzyl protecting group is selectively removed from the sn-3 position, yielding the 1,2-dioleoyl-rac-glycerol (B53251) intermediate.

-

Final Acylation of the sn-3 Position: The final step involves the acylation of the now-free hydroxyl group at the sn-3 position with lauric acid. Again, for optimal reactivity, lauroyl chloride is the recommended acylating agent.

This systematic approach ensures the desired positional specificity of the fatty acids, leading to the target molecule, this compound.

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and the experimental workflow.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of structured triglycerides and can be adapted for the preparation of this compound.

Protocol 1: Synthesis of 1,2-Dioleoyl-3-benzyl-rac-glycerol

Materials:

-

3-Benzyl-rac-glycerol

-

Oleoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-Benzyl-rac-glycerol in anhydrous DCM and anhydrous pyridine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add oleoyl chloride (approximately 2.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1,2-Dioleoyl-3-benzyl-rac-glycerol by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate.

-

Combine the pure fractions and evaporate the solvent to yield the product.

Protocol 2: Synthesis of 1,2-Dioleoyl-rac-glycerol (Debenzylation)

Materials:

-

1,2-Dioleoyl-3-benzyl-rac-glycerol

-

Palladium on carbon (10% Pd/C)

-

Ethyl acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the 1,2-Dioleoyl-3-benzyl-rac-glycerol obtained from the previous step in ethyl acetate in a suitable reaction vessel.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1,2-Dioleoyl-rac-glycerol. This intermediate is often used in the next step without further purification if the reaction has gone to completion.

Protocol 3: Synthesis of this compound

Materials:

-

1,2-Dioleoyl-rac-glycerol

-

Lauroyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the 1,2-Dioleoyl-rac-glycerol in anhydrous DCM and anhydrous pyridine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add lauroyl chloride (approximately 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Work up the reaction mixture as described in Protocol 1 (steps 7-9).

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Quantitative Data and Characterization

The following tables provide representative quantitative data for the key steps in the synthesis of structured triglycerides, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Representative Reaction Parameters and Yields for Acylation and Deprotection Steps

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2 | Diacylation | Oleoyl Chloride, Pyridine | DCM | 0 to RT | 12-16 | 85-95 |

| 3 | Deprotection | H₂, 10% Pd/C | Ethyl Acetate | RT | 4-6 | >95 |

| 4 | Final Acylation | Lauroyl Chloride, Pyridine | DCM | 0 to RT | 8-12 | 80-90 |

Table 2: Typical Parameters for Purification by Silica Gel Column Chromatography

| Step | Product to be Purified | Stationary Phase | Mobile Phase Gradient (Hexane:Ethyl Acetate) |

| 2 | 1,2-Dioleoyl-3-benzyl-rac-glycerol | Silica Gel 60 | 100:0 to 90:10 |

| 4 | This compound | Silica Gel 60 | 100:0 to 95:5 |

Table 3: Analytical Characterization of the Final Product

| Analytical Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to the glycerol backbone protons, the olefinic protons of the oleoyl chains, the methylene (B1212753) and methyl protons of both oleoyl and lauroyl chains, with appropriate integration values. |

| ¹³C-NMR | Resonances for the carbonyl carbons of the ester groups, the glycerol backbone carbons, and the carbons of the fatty acid chains. |

| Mass Spectrometry (e.g., ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity when analyzed using a suitable method (e.g., reversed-phase HPLC with an appropriate detector). |

Conclusion

The synthesis of this compound can be successfully achieved through a well-defined, multi-step chemical strategy. The use of a benzyl protecting group for the sn-3 hydroxyl of glycerol allows for the sequential and regiospecific acylation with oleic and lauric acids. The detailed protocols and representative data provided in this guide serve as a comprehensive resource for researchers and scientists in the fields of lipid chemistry, drug development, and nutritional sciences, enabling the synthesis of this specific structured triglyceride for further investigation and application. Careful execution of the experimental procedures and rigorous purification and characterization are paramount to obtaining a high-purity final product.

The Natural Occurrence of 1,2-Dioleoyl-3-lauroyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the mixed-acid triglyceride, 1,2-Dioleoyl-3-lauroyl-rac-glycerol. While its presence is confirmed in various natural sources, quantitative data remains limited in publicly accessible literature. This document summarizes available information on its natural sources, presents relevant analytical methodologies, and discusses the broader context of triglyceride metabolism and signaling.

Natural Occurrence of this compound

This compound, a triacylglycerol (TAG) containing two oleic acid moieties and one lauric acid moiety, has been identified in a diverse range of natural products. Its presence has been confirmed in the following sources:

-

Date Seed Oil (Phoenix dactylifera) : Various studies have identified the constituent fatty acids, oleic acid and lauric acid, as major components of date seed oil, strongly indicating the presence of triglycerides containing both. Some analyses have specifically identified TAGs with the composition of two oleic acid and one lauric acid molecules (LaOO), although the precise isomeric form and concentration are not always specified[1][2][3].

-

Bumblebee Fat Body (Bombus lapidarius) : The fat body of the male Bombus lapidarius bumblebee has been cited as a source of this compound. Lipid analysis of bumblebee fat bodies has revealed a complex mixture of TAG isomers, with oleic acid being a predominant fatty acid[4][5][6].

-

Human Milk and Infant Formula : This specific triglyceride has been identified in human milk and is a component of some infant formulas, highlighting its potential relevance in infant nutrition[7][8][9][10].

-

Other Mammalian Milk and Vegetable Oils : While less specific, the presence of this compound has also been reported in other mammalian milk and various vegetable oils. The analysis of vegetable oils often reveals complex triglyceride profiles where mixed-acid TAGs are common[1][11][12][13][14][15].

Data Presentation: Fatty Acid Composition of Key Sources

While specific quantitative data for this compound is scarce, the fatty acid composition of its known sources provides valuable context for its potential abundance.

Table 1: Fatty Acid Composition of Date Seed Oil Varieties

| Fatty Acid | Range (%) |

| Oleic Acid (C18:1) | 39.17 - 50.87 |

| Lauric Acid (C12:0) | 10.11 - 24.34 |

| Myristic Acid (C14:0) | 10.60 - 12.80 |

| Palmitic Acid (C16:0) | 9.63 - 11.70 |

| Linoleic Acid (C18:2) | 6.50 - 12.64 |

| Stearic Acid (C18:0) | 3.00 - 7.22 |

Data compiled from multiple sources analyzing various date seed cultivars.[2][3]

Table 2: Relative Abundance of Major Fatty Acids in Bumblebee Fat Body Triacylglycerols

| Fatty Acid | Bombus terrestris (%) | Bombus lucorum (%) |

| Myristic Acid (14:0) | 7 | 14 |

| Palmitic Acid (16:0) | 20 | 44 |

| Oleic Acid (18:1) | 3 | 8 |

| Linolenic Acid (18:3) | 62 | 23 |

This table highlights the presence of the building blocks of the target triglyceride, although lauric acid was not reported as a major component in this particular study.[5][6]

Experimental Protocols

The identification and quantification of specific triacylglycerol isomers like this compound require sophisticated analytical techniques. Below are detailed methodologies commonly employed for the analysis of triglycerides in natural matrices.

Lipid Extraction from Biological Matrices

A crucial first step is the efficient extraction of lipids from the sample. A common method is a modified Bligh-Dyer or Folch extraction.

-

Sample Homogenization : Homogenize the tissue sample (e.g., bumblebee fat body, homogenized date seeds) in a chloroform (B151607):methanol (B129727) mixture (typically 1:2 or 2:1, v/v).

-

Phase Separation : Add water or a saline solution to induce phase separation. The lower chloroform layer will contain the lipids.

-

Solvent Evaporation : The lipid-containing layer is carefully collected, and the solvent is evaporated under a stream of nitrogen to prevent oxidation.

-

Storage : The extracted lipids are stored at low temperatures (-20°C or -80°C) under an inert atmosphere.

Triacylglycerol Analysis by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful tool for separating and identifying individual TAG species.

-

Chromatographic Separation :

-

Column : A reversed-phase column, such as a C18 or C30, is typically used.

-

Mobile Phase : A gradient elution with a non-polar solvent system (e.g., acetonitrile/isopropanol or methanol/chloroform) is employed to separate the complex mixture of TAGs based on their partition number (PN), which is related to the chain length and degree of unsaturation of the fatty acyl chains.

-

Temperature Control : The column temperature is maintained to ensure reproducible retention times.

-

-

Mass Spectrometric Detection :

-

Ionization : Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization techniques for triglycerides. The addition of ammonium (B1175870) formate (B1220265) to the mobile phase can aid in the formation of stable [M+NH4]+ adducts.

-

Analysis : Mass analysis is performed to determine the mass-to-charge ratio (m/z) of the intact TAGs. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, providing information about the constituent fatty acids and their positions on the glycerol (B35011) backbone. Quantification of regioisomers can be achieved by comparing the relative abundances of fragment ions.

-

Fatty Acid Composition Analysis by GC-MS

Gas Chromatography-Mass Spectrometry is used to determine the overall fatty acid profile of the lipid extract after derivatization.

-

Transesterification : The extracted triglycerides are converted to their fatty acid methyl esters (FAMEs) by reaction with a reagent such as boron trifluoride in methanol or sodium methoxide.

-

GC Separation : The FAMEs are separated on a capillary column (e.g., a polar column like those coated with polyethylene (B3416737) glycol) based on their volatility and polarity. The oven temperature is programmed to ramp up to elute all FAMEs.

-

MS Detection : The eluted FAMEs are identified by their mass spectra, which are compared to spectral libraries. Quantification is achieved by comparing the peak areas to those of internal standards.

Signaling Pathways and Metabolic Context

While specific signaling pathways for this compound have not been elucidated, the metabolism of triglycerides and the signaling roles of their intermediates are well-established.

Triglycerides are primarily involved in energy storage. When required, they are hydrolyzed by lipases into fatty acids and glycerol. The fatty acids can then undergo β-oxidation to produce ATP.

The diacylglycerol (DAG) intermediate, 1,2-Dioleoyl-glycerol, which would be formed during the synthesis or breakdown of the parent triglyceride, is a well-known second messenger. DAG can activate Protein Kinase C (PKC) isoforms, which in turn phosphorylate a variety of downstream targets, influencing numerous cellular processes including cell growth, differentiation, and apoptosis.

The presence of both a medium-chain fatty acid (lauric acid) and long-chain unsaturated fatty acids (oleic acid) in the same triglyceride molecule suggests a potentially unique metabolic fate. Medium-chain triglycerides are known to be more rapidly absorbed and metabolized in the liver for energy compared to long-chain triglycerides. Lauric acid itself has been studied for its various biological activities, including antimicrobial properties and effects on lipid metabolism[16][17][18][19].

Mandatory Visualizations

References

- 1. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of triacylglycerols in fat body of bumblebees by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in the composition of triacylglycerols in the fat bodies of bumblebee males during their lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. openpub.fmach.it [openpub.fmach.it]

- 13. agilent.com [agilent.com]

- 14. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lauric acid-rich medium-chain triglycerides can substitute for other oils in cooking applications and may have limited pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial Activity of Host-Derived Lipids [mdpi.com]

- 19. asu.elsevierpure.com [asu.elsevierpure.com]

An In-depth Technical Guide to 1,2-Dioleoyl-3-lauroyl-rac-glycerol (C51H94O6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dioleoyl-3-lauroyl-rac-glycerol, a specific triacylglycerol with the molecular formula C51H94O6. This document is intended for researchers, scientists, and professionals in the field of drug development. It covers the physicochemical properties, synthesis, and analysis of this molecule. Furthermore, it delves into its potential biological roles, particularly in the context of lipid metabolism and as a component in advanced drug delivery systems. Detailed experimental protocols and visual representations of relevant pathways and workflows are provided to facilitate practical application and further research.

Introduction

This compound is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one lauric acid molecule at the sn-3 position. As a mixed-acid triglyceride, its specific structure confers unique physical and biological properties that are of interest in various scientific disciplines, from lipidomics to pharmaceutical sciences. This guide aims to consolidate the current knowledge on this molecule and provide a practical resource for its study and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, analysis, and formulation in various applications.

| Property | Value | Reference |

| Molecular Formula | C51H94O6 | N/A |

| Molecular Weight | 831.3 g/mol | [1] |

| Canonical SMILES | CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC\C=C/CCCCCCCC)OC(=O)CCCCCCC\C=C/CCCCCCCC | N/A |

| InChI Key | AFLXUGKIZQFJJI-DSOYXUETSA-N | [1] |

| Appearance | Not specified, likely an oil or waxy solid at room temperature | N/A |

| Solubility | Soluble in nonpolar organic solvents like chloroform (B151607) and hexane (B92381). | [2] |

Synthesis of this compound

The synthesis of asymmetrically substituted triglycerides such as this compound requires a regioselective approach to ensure the correct placement of the fatty acids on the glycerol backbone. Both chemical and enzymatic methods can be employed.

Enzymatic Synthesis (Recommended)

Enzymatic synthesis using sn-1,3 specific lipases is the preferred method for producing structured triglycerides with high purity and avoiding the use of harsh chemicals.[3][4]

Experimental Protocol: Enzymatic Synthesis

-

Reaction Setup:

-

Substrates: 1,2-Dioleoyl-rac-glycerol and Lauric acid (or its ester derivative).

-

Enzyme: Immobilized sn-1,3 specific lipase (B570770) (e.g., from Rhizomucor miehei or Candida antarctica lipase B).

-

Solvent (optional): A nonpolar organic solvent such as hexane can be used to facilitate the reaction, though solvent-free systems are also possible.[5]

-

Molar Ratio: A molar excess of lauric acid is typically used to drive the reaction towards completion.

-

-

Procedure:

-

Combine 1,2-Dioleoyl-rac-glycerol, lauric acid, and the immobilized lipase in a reaction vessel.

-

If using a solvent, dissolve the substrates in the solvent before adding the enzyme.

-

Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with constant agitation.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, remove the immobilized enzyme by filtration.

-

If a solvent was used, remove it under reduced pressure.

-

-

Purification:

-

The crude product can be purified using column chromatography on silica (B1680970) gel. A gradient of hexane and ethyl acetate (B1210297) is typically used for elution.

-

The fractions containing the desired product are collected and the solvent is evaporated to yield pure this compound.

-

Chemical Synthesis

Chemical synthesis typically involves the use of protecting groups to selectively acylate the hydroxyl groups of glycerol.

Experimental Workflow: Chemical Synthesis

Caption: A generalized workflow for the chemical synthesis of this compound.

Analysis and Characterization

The purity and structure of synthesized this compound must be confirmed using appropriate analytical techniques.[6][7] A ¹³C-labeled version of this molecule is available and can be used as an internal standard for accurate quantification.[8][9][10]

Experimental Protocol: Analysis by GC-MS

-

Sample Preparation:

-

Transesterify the triglyceride to fatty acid methyl esters (FAMEs) by reacting with methanolic HCl or BF₃-methanol.

-

Extract the FAMEs with a nonpolar solvent like hexane.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase) for the separation of FAMEs.

-

The mass spectrometer will provide information on the molecular weight and fragmentation pattern of each FAME, allowing for their identification and quantification.

-

Experimental Protocol: Analysis by HPLC-MS

-

Sample Preparation:

-

Dissolve the triglyceride sample in a suitable solvent (e.g., isopropanol/hexane).

-

-

HPLC-MS Analysis:

-

Inject the sample into a high-performance liquid chromatograph coupled to a mass spectrometer.

-

Use a reverse-phase column (e.g., C18) for the separation of the intact triglyceride.

-

The mass spectrometer, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), will provide the molecular weight of the intact triglyceride, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to determine the fatty acid composition and their positions on the glycerol backbone.[7]

-

Biological Significance and Applications

Role in Lipid Metabolism and Signaling

Triglycerides are the primary form of energy storage in most organisms.[11] Upon metabolic demand, they are hydrolyzed by lipases into fatty acids and glycerol. The resulting diacylglycerols (DAGs) are important signaling molecules.[12] Given that this compound contains two oleic acid moieties, its hydrolysis would yield 1,2-dioleoyl-glycerol, a known activator of protein kinase C (PKC).[13]

Signaling Pathway: Diacylglycerol-Mediated PKC Activation

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis of designer triglycerides by enzymatic acidolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of triacylglycerol enantiomers using chiral HPLC/APCI-MS and synthesis of enantiomeric triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. amsbio.com [amsbio.com]

- 9. amsbio.com [amsbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. senecalearning.com [senecalearning.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to TG(18:1/18:1/12:0), CAS Number 4016-52-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG(18:1/18:1/12:0), with the CAS number 4016-52-8, is a specific triacylglycerol (TAG) molecule, also known as 1,2-Dioleoyl-3-lauroyl-rac-glycerol. This mixed-acid triglyceride is composed of a glycerol (B35011) backbone esterified with two oleic acid molecules (18:1) at the sn-1 and sn-2 positions, and one lauric acid molecule (12:0) at the sn-3 position. As a member of the medium- and long-chain triacylglycerol (MLCT) class, it is of significant interest due to its presence in natural sources such as human milk, vegetable oils, and date seed oil, and its potential applications in the food, cosmetic, and pharmaceutical industries as an emulsifier, stabilizer, and surfactant.[1] This guide provides a comprehensive overview of its physicochemical properties, biological significance, and relevant experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of TG(18:1/18:1/12:0) is presented in Table 1. This data is crucial for its handling, formulation, and application in various experimental settings.

Table 1: Physicochemical Properties of TG(18:1/18:1/12:0)

| Property | Value | Reference |

| CAS Number | 4016-52-8 | [2] |

| Formal Name | 9Z-octadecenoic acid 1,1′-[1-[[(1-oxododecyl)oxy]methyl]-1,2-ethanediyl] ester | [2] |

| Synonyms | 1,2-Olein-3-Laurin, TG(18:1/18:1/12:0) | [2] |

| Molecular Formula | C₅₁H₉₄O₆ | [2] |

| Molecular Weight | 803.3 g/mol | [2] |

| Physical Form | An oil | [2] |

| Solubility | Chloroform: slightly soluble, DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [2] |

Biological Significance and Signaling Pathways

TG(18:1/18:1/12:0) is a naturally occurring lipid found in human milk, suggesting a role in infant nutrition and development.[1][3] As a mixed medium- and long-chain triglyceride, its metabolism is of particular interest. Upon ingestion, it is hydrolyzed by lipases to release its constituent fatty acids: oleic acid and lauric acid. These fatty acids are then absorbed and can exert various biological effects through distinct signaling pathways.

Metabolism of Medium- and Long-Chain Triglycerides (MLCTs)

MLCTs like TG(18:1/18:1/12:0) are digested and absorbed differently than triglycerides containing only long-chain fatty acids. The presence of the medium-chain fatty acid (lauric acid) allows for more rapid hydrolysis and absorption. Once absorbed, the fatty acids can be re-esterified into triglycerides or enter various metabolic and signaling pathways.

Signaling Pathways of Constituent Fatty Acids

The biological activity of TG(18:1/18:1/12:0) is largely determined by the signaling properties of its constituent fatty acids.

Oleic Acid (18:1): This monounsaturated fatty acid is known to activate several signaling pathways:

-

G-Protein Coupled Receptors (GPCRs): Oleic acid is a ligand for GPR40 (FFAR1) and GPR120 (FFAR4).[4][5][6][7][8] Activation of these receptors, particularly in pancreatic β-cells and intestinal L-cells, can stimulate insulin (B600854) and incretin (B1656795) secretion, respectively.[4][5]

-

PI3K/AKT Pathway: Oleic acid has been shown to protect against insulin resistance by regulating genes related to the PI3K signaling pathway in visceral adipocytes.[9]

-

STAT3 Pathway: In hepatic cells, oleic acid can influence insulin signaling through the deregulation of STAT3 activation.[10]

Lauric Acid (12:0): This medium-chain saturated fatty acid has been shown to engage in the following signaling pathways:

-

Toll-Like Receptor 4 (TLR4): Lauric acid can activate TLR4 signaling, which has been linked to the promotion of glycolytic muscle fiber formation.[11][12]

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Lauric acid acts as a natural ligand for PPARα, which plays a crucial role in regulating the expression of genes involved in fatty acid oxidation.[13]

-

EGFR/ERK Pathway: In cancer cells, lauric acid can induce apoptosis by increasing reactive oxygen species (ROS) and stimulating the phosphorylation of EGFR and ERK.[14]

Experimental Protocols

Synthesis of TG(18:1/18:1/12:0)

The synthesis of a specific mixed-acid triglyceride like TG(18:1/18:1/12:0) can be achieved through enzymatic or chemical methods. Enzymatic synthesis offers higher specificity and milder reaction conditions.

Enzymatic Synthesis (Two-step):

-

Ethanolysis of Triolein (B1671897): Start with triolein (TG 18:1/18:1/18:1). Perform an ethanolysis reaction using a sn-1,3 specific lipase (e.g., from Rhizomucor miehei) in a solvent like hexane. This will selectively remove the fatty acids at the sn-1 and sn-3 positions, yielding 2-oleoyl-glycerol.

-

Esterification with Lauric Acid: In the second step, esterify the 2-oleoyl-glycerol with an excess of lauric acid using the same sn-1,3 specific lipase. This will add lauric acid to the sn-1 and sn-3 positions. To obtain the desired TG(18:1/18:1/12:0), a different starting material and/or a non-specific lipase would be required, followed by purification. A more direct approach would be a one-step interesterification of a mixture of triolein and trilaurin.

Purification: The final product can be purified using column chromatography on silica (B1680970) gel with a hexane/diethyl ether gradient.

Analysis of TG(18:1/18:1/12:0)

The identification and quantification of TG(18:1/18:1/12:0) in biological samples or reaction mixtures typically involve chromatographic separation followed by mass spectrometric detection.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Chromatography: Reversed-phase HPLC with a C18 column is commonly used for the separation of triglycerides. A non-aqueous mobile phase gradient, such as acetonitrile/isopropanol, is effective.

-

Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is typically used. The molecule can be detected as its ammonium (B1175870) or sodium adduct. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by observing the neutral loss of the constituent fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: The triglyceride must first be transesterified to fatty acid methyl esters (FAMEs). This is typically done by reacting the sample with methanol (B129727) in the presence of an acid or base catalyst (e.g., methanolic HCl or sodium methoxide).

-

Chromatography: The resulting FAMEs are then separated on a polar capillary GC column.

-

Mass Spectrometry: Electron ionization (EI) is used, and the FAMEs are identified by their characteristic fragmentation patterns and retention times compared to standards. This method provides the fatty acid composition of the triglyceride but not the positional information.

Conclusion

TG(18:1/18:1/12:0) is a mixed-acid triglyceride with a growing body of research highlighting its presence in important biological sources and its potential physiological relevance. Its biological effects are primarily mediated by its constituent fatty acids, oleic acid and lauric acid, which are involved in a variety of signaling pathways regulating metabolism, inflammation, and cell fate. Further research into the specific biological activities of the intact TG(18:1/18:1/12:0) molecule is warranted to fully elucidate its role in health and disease and to explore its potential as a therapeutic agent or a key component in specialized nutritional formulations. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, analyze, and investigate this intriguing lipid molecule.

References

- 1. Lipid Profiles of Human Milk and Infant Formulas: A Comparative Lipidomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 6. What are GPR120 agonists and how do they work? [synapse.patsnap.com]

- 7. scbt.com [scbt.com]

- 8. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]

- 9. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oleic acid inhibits hepatic insulin signaling through deregulation of STAT3 activation and C/EBPalpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Lauric Acid Beneficially Modulates Apolipoprotein Secretion and Enhances Fatty Acid Oxidation via PPARα-dependent Pathways in Cultured Rat Hepatocytes [xiahepublishing.com]

- 14. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus of Mixed-Acid Triglycerides: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological roles of mixed-acid triglycerides (MATs), moving beyond their classical function as simple energy storage molecules. We delve into the nuanced metabolic pathways, signaling functions, and analytical methodologies pertinent to these complex lipids. This document is designed to provide a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development, offering detailed experimental protocols and visual representations of key processes to facilitate further research and application.

Introduction: Beyond Homogeneity in Lipid Biology

Triglycerides, the primary constituents of dietary fats and oils, are esters derived from a glycerol (B35011) backbone and three fatty acids. While simple triglycerides contain three identical fatty acids, the vast majority of naturally occurring and synthetically engineered triglycerides are mixed-acid triglycerides, featuring a combination of different fatty acid chains. These chains can vary in length (short, medium, long), saturation (saturated, monounsaturated, polyunsaturated), and position on the glycerol backbone (sn-1, sn-2, sn-3). This structural heterogeneity is not trivial; it dictates the molecule's physicochemical properties, metabolic fate, and its role as a signaling precursor.

So-called "structured lipids" are a class of mixed-acid triglycerides that are enzymatically or chemically synthesized to place specific fatty acids at particular positions on the glycerol backbone.[1][2] This precise molecular architecture, for instance, placing medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA) at the sn-2 position (an MLM-type triglyceride), can profoundly alter their digestion, absorption, and subsequent biological effects compared to a random mixture of the same fatty acids.[3]

Metabolism and Bioavailability of Mixed-Acid Triglycerides

The unique biological roles of MATs are rooted in their distinct metabolic processing, which begins in the gastrointestinal tract and extends to their transport and cellular uptake.

Digestion and Absorption

The digestion of triglycerides is primarily carried out by lipases, which exhibit positional specificity. Lingual and gastric lipases initiate the process, but the bulk of digestion occurs in the small intestine via pancreatic lipase (B570770). Pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol (2-MAG).[4]

The composition of the MAT directly influences the nature of these breakdown products. For example, an MLM-type structured lipid will primarily yield free MCFAs and a 2-monoacylglycerol containing a long-chain fatty acid (e.g., 2-oleoylglycerol).[3] This is significant because MCFAs can be absorbed directly into the portal vein and transported to the liver for rapid β-oxidation, whereas LCFAs and 2-MAGs are re-esterified back into triglycerides within the enterocytes and packaged into chylomicrons for transport through the lymphatic system.[5][6] This differential routing is a key determinant of the metabolic effects of structured MATs.

The process can be visualized as follows:

Cellular Uptake and Utilization

Once in circulation, the triglycerides within chylomicrons are hydrolyzed by lipoprotein lipase (LPL), which is located on the endothelial surface of capillaries in tissues like adipose, heart, and skeletal muscle.[7][8] This releases fatty acids for local uptake and either energy production or re-storage. The composition of the MATs within these lipoproteins can influence LPL activity and the subsequent metabolic fate of the released fatty acids.[9] For instance, MATs enriched with certain fatty acids can lead to increased fatty acid oxidation in the liver and muscle, potentially reducing lipid accumulation.[10][11]

Signaling Roles of Mixed-Acid Triglyceride Metabolites

Beyond their role in energy metabolism, the digestion products of MATs—free fatty acids, diacylglycerols (DAGs), and monoacylglycerols (MAGs)—are potent signaling molecules that modulate a variety of cellular processes.

Free Fatty Acid Signaling

Free fatty acids released from MATs can act as ligands for several G-protein coupled receptors (GPCRs), including GPR40 (also known as FFAR1) and GPR120 (FFAR4).[4][12] These receptors are expressed in various tissues, including taste buds, pancreatic β-cells, and immune cells, and are involved in regulating insulin (B600854) secretion, incretin (B1656795) release, and inflammatory responses.[13][14] The specific type of fatty acid (e.g., omega-3 vs. omega-6) released from the MAT determines the downstream signaling cascade.[6]

Diacylglycerol and Monoacylglycerol Signaling

The 2-monoacylglycerols produced during digestion are not just intermediates for triglyceride re-synthesis; they can also be isomerized to 1(3)-monoacylglycerols or further hydrolyzed. Both DAGs and MAGs are crucial second messengers.[10][15] DAGs are well-known activators of protein kinase C (PKC) isoforms, which are central to numerous signaling pathways. Furthermore, specific MAGs, such as the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), are generated from DAGs by diacylglycerol lipase (DAGL) and act as critical retrograde messengers in the nervous system by activating cannabinoid receptors.[16][17][18] The fatty acid at the sn-2 position of the parent MAT is therefore a direct precursor to these potent signaling molecules.

A simplified representation of these signaling pathways is shown below:

Quantitative Data on the Biological Effects of Mixed-Acid Triglycerides

The specific composition and structure of MATs have been shown to influence various physiological parameters. The following tables summarize quantitative findings from studies investigating these effects.

Table 1: Effects of MAT Composition on Metabolic Parameters in Animal Models

| MAT Composition | Animal Model | Duration | Key Metabolic Outcome | Magnitude of Effect | Reference |

| High-fat diet with 30% MCFA (MLCT) | C57BL/6J Mice | - | Body Weight Gain | Decreased vs. LCT diet | [10] |

| High-fat diet with 30% MCFA (MLCT) | C57BL/6J Mice | - | Liver Triglyceride Content | Decreased vs. LCT diet | [10] |

| High-fat diet with 30% MCFA (MLCT) | C57BL/6J Mice | - | Fecal Short-Chain Fatty Acids | Increased vs. LCT diet | [10] |

| Muscle-specific LPL overexpression | Transgenic Mice | 2 hours | Insulin-stimulated Glucose Uptake | Decreased (Insulin Resistance) | [19] |

| Liver-specific LPL overexpression | Transgenic Mice | 2 hours | Insulin Suppression of Glucose Production | Impaired (Insulin Resistance) | [19] |

Table 2: Association of Triglycerides and their Metabolites with Inflammatory Markers

| Lipid Species | Study Population | Key Inflammatory Marker | Association | Reference |

| Triglyceride levels (post-high-fat meal) | Human | White Blood Cell Count | Positive Correlation (r=0.12) | [20] |

| Triglyceride levels (post-high-fat meal) | Human | Matrix Metalloproteinase-1 (MMP-1) | Positive Correlation (r=0.06) | [20] |

| Diacylglycerol (DAG) species | Human (Severe Injury) | Non-resolving inflammation cohort | Elevated at 72 hours | [21] |

| Omega-3 Fatty Acid Supplementation | Human (NAFLD) | Hepatic Steatosis | Reduced | [6] |

| High Trans Fatty Acid Intake | Human | Tumor Necrosis Factor (TNF) system | Increased activity | [22] |

Experimental Protocols

Accurate analysis of mixed-acid triglycerides requires specialized protocols for extraction, separation, and identification. The following sections provide detailed methodologies for key experimental procedures.

Protocol 1: Lipid Extraction from Plasma for Lipidomic Analysis

This protocol is adapted from the robust Folch method, designed for comprehensive lipid extraction from plasma or serum.

Materials:

-

Plasma or serum samples

-

Internal standard mix (containing a non-endogenous triglyceride, e.g., tri-heptadecanoin)

-

Chloroform (B151607) (HPLC grade)

-

Methanol (HPLC grade) with 1 mM Butylated hydroxytoluene (BHT) as an antioxidant

-

Deionized water (ice-cold)

-

15 mL conical tubes

-

Glass Pasteur pipettes

-

Centrifuge capable of 4°C operation

-

Nitrogen gas evaporator

Procedure:

-

Sample Preparation: Thaw plasma samples on ice. Pipette 40 µL into a 2.0 mL centrifuge tube. For larger volumes, adjust solvent ratios accordingly.[11][23]

-

Internal Standard Spiking: Add a known amount of the internal standard mix to the plasma sample. Also prepare an extraction blank containing only solvents and the internal standard.

-

Solvent Addition (Monophasic): Add 2 mL of a 2:1 (v/v) chloroform:methanol (with BHT) solution to the plasma sample. Vortex vigorously for 1 minute.

-

Incubation: Incubate the mixture on ice for 30 minutes, vortexing occasionally to ensure thorough extraction.

-

Phase Separation: Add 0.5 mL of ice-cold deionized water to achieve a final chloroform:methanol:water ratio of approximately 8:4:3 (v/v/v). Vortex for 30 seconds.[11]

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be visible at the interface.

-

Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Using a clean glass Pasteur pipette, transfer the lower chloroform layer to a new glass tube, avoiding the protein interface.

-

Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas at 30°C until the lipid extract is completely dry.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of isopropanol (B130326) or another solvent compatible with the subsequent analysis (e.g., LC-MS). Transfer to an appropriate autosampler vial.[11]

Protocol 2: Solid-Phase Extraction (SPE) for Isolation of Neutral Lipids

This protocol allows for the separation of neutral lipids (including triglycerides, diglycerides, and cholesterol esters) from more polar lipids like phospholipids (B1166683) and free fatty acids.

Materials:

-

Dried lipid extract (from Protocol 1)

-

Aminopropyl-bonded silica (B1680970) SPE cartridges (e.g., 3 mL, 500 mg)

-

SPE vacuum manifold

-

Hexane (HPLC grade)

-

Chloroform (HPLC grade)

-

2-Propanol (HPLC grade)

-

Ether

-

Acetic Acid

-

Methanol

-

Glass collection tubes

Procedure:

-

Cartridge Conditioning: Place an aminopropyl SPE cartridge on the vacuum manifold. Condition the cartridge by washing sequentially with 4 mL of hexane, followed by 4 mL of chloroform. Do not let the column run dry between steps.[3][5]

-

Sample Loading: Reconstitute the dried lipid extract in 100-200 µL of chloroform. Load the sample onto the conditioned SPE cartridge.

-

Elution of Neutral Lipids: Elute the neutral lipid fraction by adding 4 mL of a 2:1 (v/v) chloroform:2-propanol mixture to the cartridge. Collect the eluate in a clean glass tube. This fraction will contain the triglycerides and diglycerides.[3]

-

Elution of Other Fractions (Optional):

-